Human PD-L1 inhibitor I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human PD-L1 inhibitor I is a compound designed to block the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Human PD-L1 inhibitor I involves several steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a biphenyl scaffold, which is then functionalized with various substituents to enhance its binding affinity and specificity for PD-L1. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various organic solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis techniques. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Human PD-L1 inhibitor I undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase polarity and improve solubility.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of functional groups to enhance binding affinity and specificity.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), potassium osmate (K2OsO4), and 2,6-lutidine in tetrahydrofuran (THF) and water.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Phenylboronic acid, palladium catalysts, and organic solvents like 1,4-dioxane.
Major Products: The major products formed from these reactions are various functionalized biphenyl derivatives, which are then tested for their ability to inhibit the PD-1/PD-L1 interaction .
Scientific Research Applications
Human PD-L1 inhibitor I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of PD-L1 inhibitors.
Biology: Investigated for its role in modulating immune responses and its potential to reverse immune evasion by tumors.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.
Industry: Utilized in the development of new immunotherapeutic drugs and in high-throughput screening assays to identify potential PD-L1 inhibitors .
Mechanism of Action
Human PD-L1 inhibitor I exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the ability of T cells to recognize and kill tumor cells. The molecular targets involved include the PD-L1 protein on tumor cells and the PD-1 receptor on T cells. The pathway involves the inhibition of downstream signaling that normally suppresses T cell activity, leading to enhanced immune responses against the tumor .
Comparison with Similar Compounds
Human PD-L1 inhibitor I is unique in its high binding affinity and specificity for PD-L1. Similar compounds include:
Nivolumab: A monoclonal antibody targeting PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody targeting PD-L1.
Avelumab: A monoclonal antibody targeting PD-L1.
Durvalumab: A monoclonal antibody targeting PD-L1 .
These compounds share the common goal of inhibiting the PD-1/PD-L1 interaction but differ in their molecular structures, binding affinities, and clinical applications. This compound stands out due to its small-molecule nature, which offers advantages in terms of oral bioavailability and tumor penetration .
Properties
Molecular Formula |
C110H152N26O32 |
---|---|
Molecular Weight |
2350.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C110H152N26O32/c1-56(2)42-76(99(157)122-71(24-13-15-39-111)95(153)124-74(35-37-88(142)143)94(152)120-58(5)92(150)126-77(45-60-27-31-64(139)32-28-60)100(158)132-83(51-91(148)149)106(164)134-84(109(167)168)43-57(3)4)128-96(154)73(26-17-41-117-110(115)116)121-98(156)75(36-38-89(144)145)125-107(165)85(54-137)135-97(155)72(25-14-16-40-112)123-102(160)79(47-62-52-118-69-22-11-9-20-66(62)69)131-108(166)86(55-138)136-101(159)78(46-61-29-33-65(140)34-30-61)129-105(163)82(50-90(146)147)133-103(161)80(48-63-53-119-70-23-12-10-21-67(63)70)130-104(162)81(49-87(114)141)127-93(151)68(113)44-59-18-7-6-8-19-59/h6-12,18-23,27-34,52-53,56-58,68,71-86,118-119,137-140H,13-17,24-26,35-51,54-55,111-113H2,1-5H3,(H2,114,141)(H,120,152)(H,121,156)(H,122,157)(H,123,160)(H,124,153)(H,125,165)(H,126,150)(H,127,151)(H,128,154)(H,129,163)(H,130,162)(H,131,166)(H,132,158)(H,133,161)(H,134,164)(H,135,155)(H,136,159)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,167,168)(H4,115,116,117)/t58-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1 |
InChI Key |
LNCFHYCUYCFVFP-GNCJSEQZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CC=CC=C7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.